4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine
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Overview
Description
4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, along with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Another bromophenyl derivative with a thiazole ring.
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A bromophenyl compound with a pyrazole ring.
Uniqueness
4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine is unique due to the presence of both a cyclopropyl group and an imidazole ring, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C12H12BrN3 |
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Molecular Weight |
278.15 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3-cyclopropylimidazol-4-amine |
InChI |
InChI=1S/C12H12BrN3/c13-10-4-2-1-3-9(10)11-12(14)16(7-15-11)8-5-6-8/h1-4,7-8H,5-6,14H2 |
InChI Key |
IBEUXQXMIXUPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC(=C2N)C3=CC=CC=C3Br |
Origin of Product |
United States |
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